molecular formula C14H39N3O6P2 B12686342 Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate CAS No. 94107-75-2

Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B12686342
CAS No.: 94107-75-2
M. Wt: 407.42 g/mol
InChI Key: ZWZHNXFQAFBKRX-UHFFFAOYSA-N
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Description

Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H36N2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications such as the treatment of osteoporosis and other bone-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The reaction conditions often include a temperature range of 50-70°C and a pH of around 7-8 to facilitate the formation of the bisphosphonate ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength. The molecular targets include hydroxyapatite binding sites and enzymes involved in bone resorption pathways .

Comparison with Similar Compounds

Diammonium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific structure and long dodecyl chain, which imparts distinct properties compared to other bisphosphonates. Similar compounds include:

These compounds share the common feature of inhibiting bone resorption but differ in their specific structures, potencies, and clinical applications.

Properties

CAS No.

94107-75-2

Molecular Formula

C14H39N3O6P2

Molecular Weight

407.42 g/mol

IUPAC Name

diazanium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C14H33NO6P2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);2*1H3

InChI Key

ZWZHNXFQAFBKRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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